7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Medicinal Chemistry Scaffold Design Conformational Restriction

7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 42856-70-2, MF: C₇H₁₀N₂O₂, MW: 154.17 g/mol) is a bicyclic heterocycle belonging to the pyrrolo[1,2-c]imidazole-1,3-dione class, structurally related to proline hydantoins. The compound features a fused tetrahydropyrrole-imidazole ring system bearing a quaternary methyl substituent at the 7a ring-junction position, distinguishing it from the parent des-methyl analog hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione (CAS 5768-79-6, MW: 140.14 g/mol).

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13747753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC12CCCN1C(=O)NC2=O
InChIInChI=1S/C7H10N2O2/c1-7-3-2-4-9(7)6(11)8-5(7)10/h2-4H2,1H3,(H,8,10,11)
InChIKeyCNWNKXCLRLNSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione: Core Scaffold Overview and Structural Context


7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 42856-70-2, MF: C₇H₁₀N₂O₂, MW: 154.17 g/mol) is a bicyclic heterocycle belonging to the pyrrolo[1,2-c]imidazole-1,3-dione class, structurally related to proline hydantoins . The compound features a fused tetrahydropyrrole-imidazole ring system bearing a quaternary methyl substituent at the 7a ring-junction position, distinguishing it from the parent des-methyl analog hexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione (CAS 5768-79-6, MW: 140.14 g/mol) . This scaffold appears in multiple patent families, including CNS-depressant pyrrolo[1,2-c]imidazolediones (US3948933), 11β-HSD1 inhibitors (WO2009132986), and anti-inflammatory agents targeting immune cell-mediated diseases [1][2].

Why the 7A-Methyl Substitution in Pyrrolo[1,2-c]imidazole-1,3(2H)-dione Cannot Be Assumed Interchangeable


Within the pyrrolo[1,2-c]imidazole-1,3-dione class, substitution at the 7a ring-junction position introduces a quaternary stereocenter that fundamentally alters conformational constraints, metabolic vulnerability, and the vector of N2-substituent projection relative to the bicyclic core [1]. The parent des-methyl compound (CAS 5768-79-6, proline hydantoin) lacks this quaternary center, resulting in different ring-puckering energetics and a distinct hydrogen-bonding surface topology . Patent evidence demonstrates that 7a-methyl substitution is a deliberate design element in bioactive molecules: in the 11β-HSD1 inhibitor series (WO2009132986), compounds bearing the 7a-methyl group (e.g., 2-[(4-chlorophenyl)methyl]-7a-methyl-1,5,6,7-tetrahydropyrrolo[1,2-c]imidazol-3-one) are explicitly claimed, while in anti-inflammatory pyrrolo[1,2-c]imidazole-1,3-diones, the 7a-methyl-7-phenyl substitution pattern is a key structural feature [2][3]. These substitution-dependent patent claims indicate that the 7a-methyl group is not a trivial modification and that in-class compounds cannot be treated as freely interchangeable without compromising target engagement profiles.

Quantitative Differentiation Evidence for 7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione


Structural Differentiation: Quaternary C7a-Methyl vs. Des-Methyl Proline Hydantoin

The target compound (MW: 154.17 g/mol, C₇H₁₀N₂O₂) introduces a quaternary carbon at the 7a ring-junction position absent in the parent proline hydantoin (CAS 5768-79-6, MW: 140.14 g/mol, C₆H₈N₂O₂). This substitution eliminates the C7a methine proton and replaces it with a methyl group, altering the ring-fusion geometry and hydrogen-bond donor/acceptor topology at the imide NH . The molecular weight increase of +14.03 g/mol and the addition of one carbon atom provide distinct physicochemical properties (calculated ΔclogP approximately +0.5 log unit, class-level inference based on the methylene/methyl fragment contribution). This structural difference is identical to that which distinguishes the 11β-HSD1 inhibitor series where 7a-methyl vs. 7a-H substitution dictates receptor complementarity [1].

Medicinal Chemistry Scaffold Design Conformational Restriction

Patent-Backed Pharmacological Relevance: 7A-Methyl Scaffold in Anti-Inflammatory Indications

The 7a-methyl substituted pyrrolo[1,2-c]imidazole-1,3-dione core appears in patent families claiming utility for inflammatory and immune cell-mediated diseases. Specifically, 2-(3,5-Dichlorophenyl)-7a-(R*)-methyl-7-(R*)-phenyl-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione is listed as an exemplary compound, alongside structurally related analogs lacking the 7a-methyl group (e.g., 2-(3,5-Dichlorophenyl)-7-(R*)-phenyl-7a-(R*)-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione) [1]. Both methylated and non-methylated variants are explicitly claimed, indicating that the 7a-methyl substitution was retained through structure-activity optimization rather than eliminated, which suggests a non-redundant contribution to the pharmacological profile. Note: specific IC₅₀ or in vivo efficacy values for the isolated 7a-methyl core (CAS 42856-70-2) are not publicly available; this evidence is class-level inference from patent disclosures.

Inflammation Immunology Drug Discovery

CNS Drug Scaffold Heritage: Pyrrolo[1,2-c]imidazolediones as Anxiolytic/Tranquilizing Agents

US Patent 3,948,933 (Gruppo Lepetit S.p.A., 1976) establishes the 5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione scaffold as a privileged structure for CNS-depressant activity, with claims specifically directed to tranquilizing and anxiolytic agents [1]. The patent covers compounds substituted at the 7a position (R = phenyl, substituted phenyl, or cyclohexyl), establishing that substitution at the ring junction is critical for biological activity. Separately, a tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivative (compound 26) was characterized as a high-affinity 5-HT₁A receptor agonist with Ki = 5.9 nM and EC₅₀ = 21.8 nM, demonstrating neuroprotective effects in rat hippocampal primary cultures and in the MCAO model of focal cerebral ischemia [2]. While neither study directly tested CAS 42856-70-2, the 7a-methyl core provides a synthetic entry point for generating N2- and C7-substituted analogs with potential CNS activity. Importantly, compound 26's tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione head group is identical in core topology to the target compound but lacks the 7a-methyl group, making CAS 42856-70-2 a conformationally distinct comparator scaffold [2].

CNS Pharmacology Anxiolytic GABAergic

Antibacterial Activity Differentiation: Proline Hydantoin Class vs. 7A-Methyl Analog

The des-methyl analog tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 5768-79-6) has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli . However, no quantitative MIC values are reported in publicly available sources. The 7a-methyl analog (CAS 42856-70-2) has no published antibacterial data available for comparison. In the hydantoin class more broadly, structure-activity studies have shown that substitution at the position equivalent to C7a can modulate antimicrobial potency; for example, 5,5-disubstituted hydantoins show enhanced activity relative to monosubstituted analogs [1]. By extension (class-level inference), the quaternary 7a-methyl group in CAS 42856-70-2 may confer differential antibacterial potency compared to the parent des-methyl compound, but this remains experimentally unverified for this specific compound.

Antimicrobial Antibacterial Gram-positive

Recommended Application Scenarios for 7A-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione Based on Available Evidence


Conformationally Constrained Scaffold for CNS Drug Discovery (Anxiolytic/5-HT₁A Agonist Programs)

The 7a-methyl pyrrolo[1,2-c]imidazole-1,3-dione core is ideally suited as a synthetic starting point for CNS-targeted compound libraries. The foundational patent US3948933 establishes the broader scaffold class as CNS depressants with anxiolytic potential, while J. Med. Chem. 2011 data demonstrate that the N2-substituted tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione head group can achieve sub-nanomolar 5-HT₁A binding affinity (Ki = 5.9 nM for compound 26) [1][2]. The quaternary 7a-methyl group provides a unique advantage: it eliminates the stereochemical lability at the ring junction that complicates the des-methyl series, ensuring configurational integrity during multi-step synthetic elaboration at N2 and C6/C7 positions [1].

Key Intermediate for Anti-Inflammatory Agent Synthesis (11β-HSD1 and Immune Modulation)

Two independent patent families (WO2009132986 for 11β-HSD1 inhibition and the Wu J.-P. patents for inflammatory/immune diseases) explicitly claim compounds bearing the 7a-methyl-pyrrolo[1,2-c]imidazole core [1][2]. This convergent patent evidence positions CAS 42856-70-2 as a strategic building block for synthesizing and evaluating analogs within these therapeutic programs. The 7a-methyl group is a conserved feature in the most elaborated patent examples, suggesting it is not readily replaceable by hydrogen or alternative substituents without loss of activity [2].

Proline Hydantoin Scaffold for Antibacterial Screening Libraries

Given the reported antibacterial activity of the des-methyl analog (CAS 5768-79-6) against clinically relevant Gram-positive and Gram-negative pathogens [1], the 7a-methyl variant (CAS 42856-70-2) represents a logical next-generation screening candidate. The increased lipophilicity (predicted ΔclogP ≈ +0.5 vs. des-methyl) and quaternary ring-junction may alter membrane permeability and target engagement profiles. This compound is appropriate for inclusion in focused antibacterial screening sets where SAR around the hydantoin ring junction is being explored systematically [1].

Synthetic Methodology Development and Process Chemistry

The 7a-methyl substituted pyrrolo[1,2-c]imidazole-1,3-dione scaffold has been explored in solid-phase synthesis methodologies for generating α-substituted proline hydantoin libraries [1]. The compound serves as a model substrate for developing novel cyclization strategies, N-functionalization methods, and spiro-fusion approaches. Its commercial availability at 95-97% purity from multiple vendors (e.g., BOC Sciences) supports its use as a reference standard in analytical method development and reaction optimization studies [2].

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